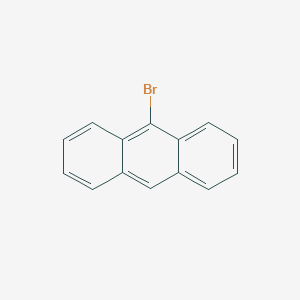

9-Bromoanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049224 | |

| Record name | 9-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or greenish-yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Bromoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1564-64-3 | |

| Record name | 9-Bromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-bromoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-BROMOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5657H57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 9-Bromoanthracene from Anthracene (B1667546)

This guide provides a comprehensive overview of the synthesis of 9-bromoanthracene, a vital intermediate in the development of advanced materials and pharmaceuticals. 9-Bromoanthracene serves as a precursor for a variety of substituted anthracene derivatives used in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers.[1][2][3] Its synthesis is a cornerstone of polycyclic aromatic hydrocarbon chemistry, primarily achieved through the electrophilic bromination of anthracene.

This document details the most common and effective laboratory-scale synthetic protocols, presents quantitative data for product characterization, outlines reaction mechanisms, and emphasizes critical safety procedures.

Synthetic Pathway Overview

The synthesis of 9-bromoanthracene from anthracene is an electrophilic aromatic substitution reaction. The meso-positions of anthracene (C9 and C10) are the most reactive due to the ability of the arenium ion intermediate to preserve the benzoid character of two of the three rings. The reaction is typically performed using a brominating agent in a suitable organic solvent. While direct bromination can lead to the formation of 9,10-dibromoanthracene, careful control of stoichiometry and reaction conditions allows for the selective synthesis of the mono-brominated product.[4][5]

The two most prevalent methods employ N-Bromosuccinimide (NBS) or elemental bromine (Br₂) as the bromine source.

Caption: Overall synthetic transformation of Anthracene to 9-Bromoanthracene.

Experimental Protocols

Detailed methodologies for the synthesis of 9-bromoanthracene are provided below.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is widely used due to the high selectivity of NBS for the 9-position and its relative safety compared to liquid bromine. The reaction can be initiated by light or a radical initiator, proceeding via a free-radical mechanism.[5]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 9-Bromoanthracene using NBS.

Materials and Reagents

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Notes |

| Anthracene | 178.23 | >98% | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | >98% | Brominating agent |

| Chloroform (B151607) (CHCl₃) or Carbon Tetrachloride (CCl₄) | 119.38 / 153.82 | Anhydrous | Reaction solvent |

| Dichloromethane (CH₂Cl₂) | 84.93 | Reagent Grade | For extraction |

| Ethanol (B145695) (EtOH) | 46.07 | Anhydrous/95% | For recrystallization |

| Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 120.37 / 142.04 | Anhydrous | Drying agent |

-

Reaction Setup : In a round-bottom flask protected from light, dissolve anthracene (1.0 eq) in chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

-

Addition of NBS : Add N-bromosuccinimide (1.0 eq) to the solution in batches.

-

Reaction : Stir the mixture at room temperature or reflux for 1 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid (succinimide) will precipitate as the reaction proceeds.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by vacuum filtration and wash it with a small amount of cold solvent (e.g., CCl₄).

-

Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Recrystallize the crude solid residue from anhydrous ethanol to yield 9-bromoanthracene as a greenish-yellow needle-like solid.

Method 2: Bromination using Elemental Bromine (Br₂)

This classic method involves the direct use of liquid bromine. It requires careful handling in a fume hood due to the high toxicity and corrosive nature of bromine. This reaction typically proceeds via an electrophilic addition-elimination mechanism.

Materials and Reagents

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Anthracene | 178.23 | - | >98% |

| Bromine (Br₂) | 159.81 | 3.1028 | >99.5% |

| Carbon Tetrachloride (CCl₄) | 153.82 | 1.594 | Anhydrous |

Detailed Procedure [4]

-

Reaction Setup : In a flask equipped with a dropping funnel, stirrer, and reflux condenser, suspend anthracene (1.0 eq) in carbon tetrachloride (CCl₄). The apparatus should be placed in a fume hood.

-

Addition of Bromine : Slowly add a solution of bromine (1.0 eq) in CCl₄ to the stirred suspension. Maintain vigorous stirring to prevent the coating of unreacted anthracene.

-

Reaction : After the addition is complete, gently warm the mixture on a steam bath and reflux for approximately one hour.

-

Workup : Allow the mixture to cool to room temperature. The crude product may precipitate. Filter the solid and wash with a small amount of cold CCl₄.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by extraction with hot CCl₄ to yield pure 9-bromoanthracene.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and characterization of 9-bromoanthracene.

Table 1: Reaction Parameters and Yields

| Method | Brominating Agent | Reactant Ratio (Anthracene:Agent) | Solvent | Typical Yield | Reference |

| 1 | N-Bromosuccinimide | 1:1 | CHCl₃ | 66.3% | [6] |

| 1 (alternative) | 1,3-dibromo-5,5-dimethylhydantoin | 1:0.475 | Ethyl Acetate | 89% (crude product purity) | [2] |

| 2 | Bromine | Stoichiometric control is crucial to avoid di-substitution | CCl₄ | Not specified for mono-bromo product, but high for di-bromo (83-88%) | [4] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Br | [7][8] |

| Molecular Weight | 257.13 g/mol | [7][8] |

| Appearance | Greenish-yellow or white to light yellow crystal powder | [6][9] |

| Melting Point | 97-103 °C | [5][9] |

| ¹H NMR (CDCl₃, δ) | 8.55 (d, 2H), 8.48 (s, 1H), 8.03 (d, 2H), 7.67–7.51 (m, 4H) | [6] |

| ¹³C NMR | Aromatic carbons (~122-132 ppm), Carbon bearing bromine (~120 ppm) | [10] |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z 256/258 (due to ⁷⁹Br/⁸¹Br isotopes) | [6][10] |

| IR Spectroscopy | C-H stretching (aromatic) >3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Br stretching ~650-550 cm⁻¹ | [10] |

Reaction Mechanism

The bromination of anthracene with NBS typically follows a free-radical pathway, especially when initiated with light or a radical initiator.

Caption: Proposed free-radical mechanism for the bromination of anthracene using NBS.[5]

Safety Precautions

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any experimental work.[4][11]

Table 3: Reagent Hazards and Handling

| Chemical | Hazard Summary | Recommended PPE & Handling |

| Anthracene | Skin irritant, suspected carcinogen. | Gloves, lab coat, safety glasses. Handle in a well-ventilated area. |

| N-Bromosuccinimide (NBS) | Corrosive, causes severe skin burns and eye damage. Oxidizer. | Gloves, lab coat, safety goggles/face shield. Handle in a fume hood. Avoid contact with combustible materials. |

| Bromine (Br₂) | VERY TOXIC, CORROSIVE . Fatal if inhaled. Causes severe skin burns and eye damage. Dangerous for the environment. | Must be handled in a chemical fume hood. Wear heavy-duty nitrile gloves, chemical splash goggles, face shield, and a lab coat. Ensure a sodium thiosulfate (B1220275) solution is available for quenching spills.[12][13][14] |

| Chlorinated Solvents (CHCl₃, CCl₄, CH₂Cl₂) | Harmful if swallowed or inhaled. Suspected carcinogens. Volatile. | Gloves, lab coat, safety glasses. Always use in a well-ventilated fume hood. Avoid inhalation of vapors. |

General Safety Practices:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and suitable gloves.[15][16]

-

Conduct all operations, especially those involving volatile solvents and bromine, within a certified chemical fume hood.[13][16]

-

Avoid the formation of dust and aerosols.[15]

-

Ensure eyewash stations and safety showers are accessible.

-

Dispose of all chemical waste in accordance with local regulations.[4]

References

- 1. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 2. 9-Bromoanthracene: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]

- 3. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 9-Bromoanthracene [webbook.nist.gov]

- 9. 9-Bromoanthracene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. carlroth.com [carlroth.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

9-Bromoanthracene CAS number and safety data

An In-depth Technical Guide to 9-Bromoanthracene

CAS Number: 1564-64-3[1][2][3][4]

This technical guide provides comprehensive information on 9-Bromoanthracene, a key intermediate in organic synthesis, particularly for the development of materials used in organic light-emitting diodes (OLEDs) and as a building block for polycyclic aromatic hydrocarbons (PAHs).[2][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Br | [1][3][4] |

| Molecular Weight | 257.13 g/mol | [1][3][4] |

| Appearance | Yellow to green powder/crystals | [2][3] |

| Melting Point | 97-100 °C | [2][3][4] |

| Solubility | Insoluble in water; soluble in chloroform (B151607), DMSO, and methanol.[2][6] | |

| Storage | Store at room temperature in a dry, well-ventilated place, away from light and oxidizing agents.[3][6] |

Safety Data

Hazard Identification and Classification

9-Bromoanthracene is classified as a hazardous substance. The following tables summarize its GHS hazard statements and precautionary measures.

| Hazard Class | GHS Code | Description | Citations |

| Skin Irritation | H315 | Causes skin irritation | [7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [9][7][8] |

| Germ cell mutagenicity | H341 | Suspected of causing genetic defects | [7][10][11] |

Personal Protective Equipment (PPE) and Handling

| Precautionary Statement | GHS Code | Description | Citations |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| P264 | Wash skin thoroughly after handling. | ||

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P319 | Get medical help if you feel unwell. | ||

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | [10] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [9][10] |

First-Aid Measures

| Exposure Route | First-Aid Procedure | Citations |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [10][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |

Experimental Protocols

Synthesis of 9-Bromoanthracene from Anthracene (B1667546)

This protocol describes the synthesis of 9-Bromoanthracene via the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).[3]

Materials:

-

Anthracene

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Anhydrous ethanol (B145695)

Procedure:

-

Dissolve anthracene (5 g, 28.05 mmol) in chloroform in a round-bottom flask.

-

Protect the flask from light and add N-bromosuccinimide (4.99 g, 28.05 mmol) in portions to the solution while stirring.[1]

-

Continue stirring the reaction mixture at room temperature for 12 hours.[1]

-

After 12 hours, add water to the reaction mixture and stir for an additional 30 minutes.[1]

-

Extract the product with dichloromethane.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

Recrystallize the crude product from anhydrous ethanol to obtain 9-Bromoanthracene as a greenish-yellow solid.[1]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Phenylanthracene

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 9-Bromoanthracene with phenylboronic acid.[1][9]

Materials:

-

9-Bromoanthracene (3 g, 11.66 mmol)

-

Phenylboronic acid (2.13 g, 17.49 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (140 mg, 0.12 mmol)

-

2 M aqueous potassium carbonate (K₂CO₃) solution (16 mL)

-

Anhydrous toluene (B28343) (32 mL)

-

Ethanol (8 mL)

-

Dichloromethane (CH₂Cl₂)

-

Dilute hydrochloric acid solution

Procedure:

-

In a 100 mL flask, combine 9-Bromoanthracene, phenylboronic acid, Pd(PPh₃)₄, the aqueous K₂CO₃ solution, and ethanol in anhydrous toluene.[1]

-

Fit the flask with a reflux condenser and flush the system with nitrogen.

-

Reflux the mixture for 48 hours under a nitrogen atmosphere.[1]

-

After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.[1]

-

Extract the mixture with dichloromethane.[1]

-

Dry the organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation.[1]

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 9-phenylanthracene.[1]

Visualizations

Caption: A general workflow for the safe handling of 9-Bromoanthracene.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. rsc.org [rsc.org]

- 2. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. 9-Bromoanthracene: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 9-Bromoanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-bromoanthracene, a pivotal intermediate in organic synthesis and materials science. A thorough understanding of its solubility is crucial for applications ranging from the development of organic light-emitting diodes (OLEDs) and semiconductors to its use as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs).[1][2] While quantitative solubility data remains sparse in publicly accessible literature, this guide consolidates available qualitative information and presents a detailed, standard experimental protocol for its precise determination.

Physicochemical Properties of 9-Bromoanthracene

9-Bromoanthracene is a yellow to greenish-yellow crystalline solid at room temperature.[3] Its core structure, consisting of three fused benzene (B151609) rings, renders it a nonpolar molecule, which largely dictates its solubility characteristics in various organic solvents.

| Property | Value |

| Molecular Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol |

| Melting Point | 97-100 °C |

| Appearance | Yellow to greenish-yellow crystalline powder |

| Water Solubility | Insoluble |

Solubility Profile of 9-Bromoanthracene

The solubility of 9-bromoanthracene is primarily governed by the principle of "like dissolves like." As a large, nonpolar aromatic hydrocarbon, it exhibits greater solubility in nonpolar or moderately polar aprotic solvents. The following table summarizes the qualitative solubility of 9-bromoanthracene in a range of common organic solvents based on available data.

| Solvent | Solvent Type | Qualitative Solubility |

| Toluene | Aromatic | Soluble[2][4] |

| Dichloromethane | Chlorinated | Readily Soluble |

| Chloroform | Chlorinated | Slightly Soluble[5] |

| Carbon Disulfide | Nonpolar | Soluble[5][6] |

| Acetic Acid | Polar Protic | Soluble[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[5] |

| Methanol (B129727) | Polar Protic | Slightly Soluble[5] |

| Ethanol | Polar Protic | Limited Solubility |

| Diethyl Ether | Ethereal | Limited Solubility |

| Xylenes | Aromatic | Limited Solubility |

| Petroleum Ether | Nonpolar | Limited Solubility |

| n-Butanol | Polar Protic | Limited Solubility |

| Water | Polar Protic | Insoluble[1][5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of 9-bromoanthracene solubility in organic solvents using the isothermal equilibrium method, a widely accepted standard.[7] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature, followed by quantitative analysis of the supernatant.

Materials and Equipment

-

9-Bromoanthracene (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with a water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Procedure

-

Preparation of Solvent Vials: Add a precisely known volume of the desired organic solvent to several scintillation vials.

-

Addition of Solute: Add an excess amount of 9-bromoanthracene to each vial to ensure that a saturated solution is formed and undissolved solid remains visible.

-

Equilibration: Securely cap the vials and place them in the constant temperature orbital shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be rigorously controlled throughout this process.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantitative Analysis by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for aromatic compounds. The mobile phase could consist of a mixture of acetonitrile (B52724) and water or methanol and water, and detection is performed at a wavelength where 9-bromoanthracene exhibits strong UV absorbance.

-

Calibration: Prepare a series of standard solutions of 9-bromoanthracene of known concentrations in the same solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of 9-bromoanthracene in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 9-bromoanthracene.

Caption: Experimental workflow for determining the solubility of 9-Bromoanthracene.

References

- 1. guidechem.com [guidechem.com]

- 2. macsenlab.com [macsenlab.com]

- 3. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Bromoanthracene | 1564-64-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 9-Bromoanthracene CAS#: 1564-64-3 [m.chemicalbook.com]

- 6. 9-Bromoanthracene | 1564-64-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 9-Bromoanthracene: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Bromoanthracene, a key intermediate in organic synthesis and materials science. The document details its characteristic melting point and appearance, outlines standardized experimental protocols for their determination, and illustrates its utility in synthetic applications.

Core Physicochemical Data

The melting point and physical appearance are fundamental properties for the identification and quality assessment of 9-Bromoanthracene. These characteristics can vary slightly depending on the purity of the substance.

Quantitative Data Summary

A summary of the reported melting points and appearance of 9-Bromoanthracene from various sources is presented below. The range in melting point is indicative of measurements on samples with differing purities.

| Property | Value |

| Melting Point | 97-107 °C |

| Specific Ranges Reported: | |

| 105 °C | |

| 103.0 to 107.0 °C[1] | |

| 100-106 °C[2] | |

| 98-100 °C[3][4] | |

| 97-100 °C[5] | |

| Appearance | A crystalline solid, typically appearing as a powder ranging in color from white or light yellow to greenish-yellow.[2][3][5][6] It is often described as a light yellow crystalline powder.[3] Under ultraviolet (UV) light, it is known to exhibit a distinct yellow-green fluorescence.[7] |

Experimental Protocols

Accurate determination of the melting point and a precise description of the physical appearance are critical for verifying the identity and purity of 9-Bromoanthracene.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Melting Point Determination

This standard method utilizes a melting point apparatus with a heated block and a thermometer.

-

Sample Preparation: A small amount of dry 9-Bromoanthracene is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the powder into the sealed end, aiming for a sample height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

A preliminary, rapid heating is often performed to determine an approximate melting temperature.

-

For an accurate measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).

-

Description of Physical Appearance

The physical appearance provides initial, qualitative information about a chemical substance.

Methodology: Visual Inspection

-

State and Form: Observe and record the physical state (e.g., solid) and form (e.g., crystalline, powder) of the 9-Bromoanthracene sample at ambient temperature.[2]

-

Color: Note the color of the compound under ambient lighting.[2] Colors can indicate the presence of impurities; for instance, many organic compounds may darken over time due to oxidation.

-

Odor: If required and performed with caution, the odor can be noted. The "wafting" technique—gently waving vapors toward the nose instead of directly sniffing the compound—is the appropriate safety procedure.[2]

-

Fluorescence: For compounds like 9-Bromoanthracene, observation under a UV lamp is pertinent to note any characteristic fluorescence.

Logical and Experimental Workflows

9-Bromoanthracene is a versatile precursor for the synthesis of various 9-substituted anthracene (B1667546) derivatives. These derivatives are of significant interest in the development of organic electronics and fluorescent probes. The bromine atom at the 9-position serves as a good leaving group in cross-coupling reactions.

The following diagram illustrates a generalized workflow for the synthesis of a 9-substituted anthracene derivative, such as 9-phenylanthracene, via a Suzuki coupling reaction, a common application for 9-Bromoanthracene.

Caption: Generalized workflow for Suzuki coupling.

References

- 1. Student Question : What methods are used to identify and describe chemical compounds? | Chemistry | QuickTakes [quicktakes.io]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pennwest.edu [pennwest.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromoanthracene is a halogenated polycyclic aromatic hydrocarbon that serves as a valuable building block in the synthesis of advanced materials for organic electronics and as a probe in fundamental photophysical studies. The introduction of a bromine atom onto the anthracene (B1667546) core significantly influences its electronic and photophysical properties through the heavy-atom effect. This technical guide provides a comprehensive overview of the core photophysical properties of 9-Bromoanthracene, including its absorption and emission characteristics, quantum yields, and excited-state dynamics. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.

Core Photophysical Properties

The photophysical behavior of 9-Bromoanthracene is dominated by the presence of the bromine atom, which enhances spin-orbit coupling. This leads to a significant increase in the rate of intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁), consequently affecting its fluorescence and phosphorescence characteristics.

Absorption and Emission Spectra

9-Bromoanthracene exhibits characteristic absorption and emission spectra in the ultraviolet and visible regions. The absorption spectrum is characterized by vibronic bands typical of the anthracene moiety. Upon excitation, the molecule relaxes to the ground state via fluorescence and other non-radiative pathways.

A representative absorption and emission spectrum of 9-Bromoanthracene in a non-polar solvent shows distinct vibronic structures. The absorption spectrum typically displays maxima around 370 nm, while the fluorescence emission spectrum is red-shifted with peaks observable under UV light.[1][2]

Table 1: Absorption and Emission Maxima of 9-Bromoanthracene

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |

| Cyclohexane (B81311) | 368, 387, 409 | 412, 436, 462 | Estimated from spectral data |

| 3-Methylpentane | - | 410 (0-1 band) | [3] |

| Diethyl ether | - | 413 (0-1 band) | [3] |

| Acetonitrile | - | 415 (0-1 band) | [3] |

| Ethanol (B145695) | - | 416 (0-1 band) | [3] |

Note: Absorption maxima in cyclohexane are estimated from graphical data. Emission maxima in various solvents correspond to the 0-1 vibrational band.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) of 9-Bromoanthracene is significantly lower than that of unsubstituted anthracene due to the efficient intersystem crossing promoted by the bromine atom. This is a classic example of the heavy-atom effect.

The fluorescence lifetime (τf) of 9-Bromoanthracene is consequently short and shows a dependence on the solvent polarity.[3]

Table 2: Fluorescence Lifetime of 9-Bromoanthracene in Various Solvents

| Solvent | Fluorescence Lifetime (τf) (ns) | Reference |

| 3-Methylpentane | 1.8 | [3] |

| Diethyl ether | 1.5 | [3] |

| Acetonitrile | 1.2 | [3] |

| Ethanol | 1.1 | [3] |

Triplet State and Phosphorescence Properties

The enhanced intersystem crossing in 9-Bromoanthracene leads to a significant population of the triplet state. This makes it a compound of interest for applications involving triplet-triplet annihilation and photosensitization.

Table 3: Triplet State Properties of 9-Bromoanthracene

| Property | Value | Solvent | Reference |

| Triplet-Triplet Extinction Coefficient (εT-T) | 66,500 ± 3,250 M-1cm-1 | Cyclohexane | [4] |

Note: Data on phosphorescence emission wavelength, quantum yield, and triplet state lifetime for 9-Bromoanthracene in various solvents are not extensively reported in the literature.

Key Photophysical Processes and the Heavy-Atom Effect

The photophysical dynamics of 9-Bromoanthracene can be visualized using a Jablonski diagram, which illustrates the electronic transitions between singlet and triplet states.

Experimental Protocols

Accurate determination of photophysical parameters is crucial for understanding and utilizing 9-Bromoanthracene. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

This protocol outlines the steps to acquire the absorption and emission spectra of 9-Bromoanthracene.

Methodology:

-

Solution Preparation: Prepare a dilute solution of 9-Bromoanthracene (approximately 10-5 M) in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm). Use a cuvette with a 1 cm path length. A solvent blank should be used as a reference.

-

Emission Measurement: Using a fluorometer, excite the sample at one of its absorption maxima (λmax). Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired upper limit (e.g., 600 nm).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as 9-Bromoanthracene. For example, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φstd = 0.546) or anthracene in ethanol (Φstd = 0.27).

-

Absorbance Matching: Prepare solutions of the standard and 9-Bromoanthracene with identical absorbance values at the same excitation wavelength. It is recommended to prepare a series of solutions with absorbances ranging from 0.01 to 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the standard (Astd) and the sample (Asample). The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Asample / Astd) * (ηsample2 / ηstd2)

where η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrument Setup: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission optics, a fast single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of 9-Bromoanthracene. Deoxygenation is crucial as oxygen is an efficient quencher of excited states.

-

Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse (start signal) and the arrival of the first emitted photon (stop signal) is measured for millions of events.

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).

Conclusion

The photophysical properties of 9-Bromoanthracene are fundamentally shaped by the heavy-atom effect of the bromine substituent. This leads to efficient intersystem crossing, resulting in a low fluorescence quantum yield and a significant population of the triplet state. This technical guide has summarized the key photophysical parameters of 9-Bromoanthracene and provided detailed experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are essential for the rational design and application of 9-Bromoanthracene in various fields, from materials science to photochemistry and drug development. Further research to fully characterize its phosphorescence and triplet state lifetime in a range of environments will undoubtedly expand its utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Triplet–triplet extinction coefficients of anthracene and 9-bromoanthracene determined by a ground state depletion method - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 9-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-bromine (C-Br) bond in 9-bromoanthracene, a pivotal precursor in the synthesis of advanced organic materials and complex molecules. Its utility stems from the versatile reactivity of the C-Br bond, which allows for the strategic introduction of the rigid, planar anthracene (B1667546) core into a wide array of functional structures. We will explore the primary reaction classes, provide detailed experimental protocols, and present quantitative data to offer a thorough understanding of this key chemical entity.

Core Concepts: The Nature of the C-Br Bond

The reactivity of 9-bromoanthracene is dominated by the properties of its C(sp²)–Br bond. This bond is susceptible to cleavage through several mechanisms, which dictates its participation in a diverse range of chemical transformations.

-

Heterolytic Cleavage: In many reactions, particularly those involving polar reagents or catalysts, the C-Br bond breaks heterolytically. The more electronegative bromine atom takes both electrons from the shared pair, generating a bromide anion (Br⁻) and an anthracenyl carbocation or, more commonly, an organometallic intermediate. This is the predominant pathway in palladium-catalyzed cross-coupling reactions.

-

Homolytic Cleavage: Under thermal or photochemical conditions, the C-Br bond can undergo homolytic cleavage, where the bond breaks, and each atom retains one of the bonding electrons. This process generates a bromine radical and a 9-anthracenyl radical. The energy required for this process is known as the Bond Dissociation Energy (BDE).

Key Reaction Classes and Methodologies

The C-Br bond in 9-bromoanthracene is a versatile functional handle for numerous transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is the most powerful and widely used method for the functionalization of 9-bromoanthracene. These reactions offer high yields and functional group tolerance, making them invaluable in modern synthesis.[1]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling 9-bromoanthracene with an organoboron compound, typically a boronic acid. This reaction is essential for synthesizing 9-arylanthracenes, which are common structural motifs in materials for Organic Light-Emitting Diodes (OLEDs).[2][3]

Experimental Protocol: Synthesis of 9-Phenylanthracene via Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask or Schlenk tube, combine 9-bromoanthracene (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2–3 equiv.).[1]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.[1]

-

Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.[1]

-

Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the 9-aryl-anthracene derivative.[1]

B. Sonogashira Coupling

This reaction forms a C-C bond between 9-bromoanthracene and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a key method for synthesizing alkynyl-anthracene derivatives, which are explored for their unique electronic and photophysical properties.[4][5] Side reactions can sometimes occur, but high yields of the desired product are achievable under optimized conditions.[1][4]

Experimental Protocol: General Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and a suitable phosphine (B1218219) ligand.[6]

-

Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and stir. Then, add 9-bromoanthracene (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).[6]

-

Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC.[6]

-

Work-up and Purification: Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography to isolate the alkynyl-anthracene product.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 9-bromoanthracene with primary or secondary amines.[7] This reaction is synthetically important for creating arylamines used in pharmaceuticals and organic electronics. The reaction often requires specific, sterically bulky phosphine ligands and a strong base to proceed efficiently.[1][7]

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition: Add 9-bromoanthracene (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine. Dry the organic phase, remove the solvent, and purify the crude product by column chromatography.

A. Grignard Reagent Formation

9-bromoanthracene can be converted to its corresponding Grignard reagent, 9-anthrylmagnesium bromide, by reacting it with magnesium metal. This transformation can be challenging, sometimes requiring activation of the magnesium and strictly anhydrous conditions.[8] The resulting Grignard reagent is a powerful nucleophile and can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

Experimental Protocol: Preparation and Use of 9-Anthrylmagnesium Bromide

-

Apparatus Setup: Assemble flame- or oven-dried glassware (three-necked flask, reflux condenser, dropping funnel) under a strict inert atmosphere (Nitrogen or Argon).[8]

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small amount of anhydrous solvent (e.g., THF or diethyl ether) and an initiator (a crystal of iodine or a few drops of 1,2-dibromoethane) to activate the magnesium surface.[8]

-

Addition of Aryl Halide: Slowly add a solution of 9-bromoanthracene in the anhydrous solvent to the magnesium suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.[8]

-

Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), cool the solution in an ice bath. Slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of reactions involving 9-bromoanthracene is highly dependent on the specific conditions employed. The following tables summarize key quantitative data related to its reactivity and properties.

Table 1: Yields in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst / Ligand | Conditions | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O, Reflux, 48h | 81.9% | [7] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | Solid-state, ball-milling, 25 Hz | 87% | [9] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | Dioxane, 100 °C, 24h | 52% | [9] |

| Sonogashira | Ethynyltrimethylsilane | Varies | Varies | up to 98% | [4] |

| Sonogashira | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃, Room Temp | 91% | [10] |

Table 2: Thermochemical and Physical Properties of 9-Bromoanthracene

| Property | Value | Units | Reference |

| Molecular Weight | 257.13 | g/mol | [11][12] |

| Melting Point | 97-100 | °C | [11] |

| Enthalpy of Sublimation (ΔsubH) | 100.5 ± 1.8 | kJ/mol | [13] |

| Ionization Energy | 7.48 - 7.58 | eV | [14] |

Conclusion

The C-Br bond in 9-bromoanthracene provides a reliable and versatile entry point for the synthesis of a vast range of complex organic molecules and materials. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which allow for the precise formation of C-C and C-N bonds under relatively mild conditions. Furthermore, its ability to form organometallic intermediates like Grignard reagents expands its synthetic utility. A thorough understanding of these reaction classes, coupled with optimized experimental protocols, enables researchers, scientists, and drug development professionals to effectively leverage 9-bromoanthracene as a critical building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9-Bromoanthracene CAS#: 1564-64-3 [m.chemicalbook.com]

- 12. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 9-Bromoanthracene [webbook.nist.gov]

- 14. 9-Bromoanthracene [webbook.nist.gov]

A Technical Guide to High-Purity 9-Bromoanthracene for Research and Development

For researchers, scientists, and professionals in drug development and materials science, the procurement of high-purity chemical intermediates is a critical factor for successful and reproducible outcomes. 9-Bromoanthracene (CAS No. 1564-64-3), a key aromatic hydrocarbon, serves as a vital building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), as well as in the development of complex polycyclic aromatic hydrocarbons.[1][2] This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and relevant experimental protocols for high-purity 9-Bromoanthracene.

Commercial Suppliers and Purity Specifications

The selection of a reliable commercial supplier is paramount to ensure the quality and consistency of 9-Bromoanthracene. High purity is crucial as impurities can significantly impact the photophysical and photochemical properties of the final products.[1] The table below summarizes commercially available purity levels from various suppliers.

| Supplier | Stated Purity | Analytical Technique(s) |

| Thermo Scientific Chemicals | ≥95.0% - 96% | Gas Chromatography (GC) |

| TCI America | >99.0% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| UIV CHEM | 99% min | Not specified |

| Generic Suppliers (China) | >99.5% | Not specified |

| FUJIFILM Wako Pure Chemical | Standard | Not specified (offered as an analytical standard) |

Quality Control and Analytical Methods

Ensuring the purity of 9-Bromoanthracene involves various analytical techniques to identify and quantify the main component and any potential impurities. Common impurities can include unreacted anthracene (B1667546) and over-brominated products like 9,10-dibromoanthracene.[3]

High-Performance Liquid Chromatography (HPLC): A prevalent method for analyzing the purity of 9-Bromoanthracene is reverse-phase HPLC.[4] This technique can effectively separate 9-Bromoanthracene from related compounds.

Gas Chromatography (GC): GC is also utilized by suppliers to determine the purity of 9-Bromoanthracene.[5][6]

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For 9-Bromoanthracene, aromatic protons typically appear as multiplets between δ 7.5 and 8.6 ppm in ¹H NMR spectra.[7][8]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is used to confirm the molecular weight. The molecular ion peak for 9-Bromoanthracene will appear at m/z 256 and 258 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7][9]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of characteristic functional groups and the aromatic structure.[7][9]

Experimental Protocols

Synthesis of 9-Bromoanthracene

A common laboratory-scale synthesis involves the bromination of anthracene using N-bromosuccinimide (NBS).[10]

Materials:

-

Anthracene

-

N-bromosuccinimide (NBS)

-

Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

-

Iodine (I₂) solution in CCl₄ (catalyst)

-

Anhydrous Ethanol (B145695) for recrystallization

Procedure:

-

Dissolve anthracene (1 equivalent) and NBS (1 equivalent) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]

-

Add a catalytic amount (e.g., one drop) of I₂ solution in CCl₄ to initiate the reaction.[10]

-

Heat the mixture to reflux for approximately one hour. The formation of a solid, succinimide (B58015), will be observed.[10]

-

After the reflux period, cool the mixture to room temperature.[10]

-

Filter the solid succinimide under vacuum and wash it with a small amount of cold CCl₄.[10]

-

Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude 9-Bromoanthracene as a solid.[10]

-

Purify the crude product by recrystallization from anhydrous ethanol to yield the final product.[10][11]

HPLC Analysis Protocol (General)

This protocol is a general guideline for the purity analysis of 9-Bromoanthracene via reverse-phase HPLC.[4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[4]

-

Detection: UV detection at a wavelength appropriate for anthracene derivatives (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a standard solution of 9-Bromoanthracene of known concentration in the mobile phase or a suitable solvent like acetonitrile. Prepare the sample to be analyzed at a similar concentration.

-

Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solution to determine the retention time of 9-Bromoanthracene.

-

Sample Analysis: Inject the sample solution and record the chromatogram.

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of 9-Bromoanthracene to the total peak area of all components in the chromatogram.

Visualizations

Caption: General experimental workflow for the synthesis and quality control of 9-Bromoanthracene.

Caption: Logical relationship of 9-Bromoanthracene as a precursor in advanced material synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. 9-Bromoanthracene: Synthesis, Impurity Analysis and Thermochemical Behavior Studies_Chemicalbook [chemicalbook.com]

- 4. 9-Bromoanthracene | SIELC Technologies [sielc.com]

- 5. 9-Bromoanthracene, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. 9-Bromoanthracene | 1564-64-3 | TCI AMERICA [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. 9-Bromoanthracene | 1564-64-3 [chemicalbook.com]

- 9. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry-online.com [chemistry-online.com]

- 11. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

9-Bromoanthracene: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 9-Bromoanthracene. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.

Chemical and Physical Properties

9-Bromoanthracene is a halogenated aromatic hydrocarbon that appears as a white to light yellow crystalline powder.[1][2][3] It is a key intermediate in organic synthesis, particularly in the preparation of 9-substituted anthracene (B1667546) derivatives and for the development of organic luminescent materials, including OLEDs and semiconductor materials.[1][4]

Table 1: Physical and Chemical Properties of 9-Bromoanthracene

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [5][6] |

| Molecular Weight | 257.13 g/mol | [5][6] |

| Melting Point | 97-100 °C (lit.) | [2][5] |

| Boiling Point | 190 °C at 0.16 kPa (sublimation) | [1][2] |

| Solubility | Insoluble in water.[2][3][4] Soluble in acetic acid, carbon disulfide, chloroform (B151607) (slightly), DMSO (slightly), and methanol (B129727) (slightly).[1][2] | |

| Appearance | White to light yellow crystal powder | [1][2][3] |

Hazard Identification and Safety Precautions

9-Bromoanthracene is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

-

Germ cell mutagenicity (Category 2): Suspected of causing genetic defects.

-

Eye irritation (Category 2): Causes serious eye irritation.[6][7]

-

Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[6]

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 9-Bromoanthracene.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must meet EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles with side-shields are recommended.[8] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[8][9] |

| Respiratory Protection | Fume Hood or Respirator | All handling of 9-Bromoanthracene should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.[8][9] If a fume hood is not available, a full-face respirator with an appropriate cartridge for organic vapors should be used.[8] |

Handling and Storage Procedures

Handling

-

All manipulations of 9-Bromoanthracene should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Avoid the formation of dust and aerosols.[8]

-

Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid compound.[8][9]

-

Ensure adequate ventilation in the handling area.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

After handling, wash hands and any exposed skin thoroughly with soap and water.[9]

-

Do not eat, drink, or smoke in the laboratory.[9]

Caption: Workflow for the safe handling of 9-Bromoanthracene.

Storage

-

Store in a tightly closed container.[8]

-

The storage area should be a well-ventilated place.[8]

-

Store locked up.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

Caption: Proper storage procedures for 9-Bromoanthracene.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention.[8]

-

In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[8][10] If skin irritation occurs, get medical help.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][8][9] Seek immediate medical attention.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[8] Avoid dust formation and breathing vapors, mist, or gas.[8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it into a designated, properly labeled, and sealed container for disposal.[10] Avoid generating dust.[10] Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.[10]

Caption: Spill response workflow for 9-Bromoanthracene.

Disposal Considerations

Proper disposal of 9-Bromoanthracene and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[9]

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[10]

-

Waste Segregation: Do not mix 9-Bromoanthracene waste with other waste streams.[10]

-

Final Disposal: The ultimate disposal of 9-Bromoanthracene must be handled by a licensed hazardous waste disposal company.[10] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]

Experimental Protocols

While this guide focuses on handling and storage, researchers frequently use 9-Bromoanthracene as a precursor in various chemical reactions. A common application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Example Experimental Protocol: Synthesis of 9-Bromoanthracene

This protocol describes the synthesis of 9-Bromoanthracene via the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).[11]

Materials:

-

Anthracene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

-

Iodine (I₂) (catalyst)

Procedure:

-

Dissolve anthracene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.[11]

-

Add N-bromosuccinimide (1 equivalent) to the solution.[11] A catalytic amount of a radical initiator like iodine can also be added.[12]

-

The reaction mixture is stirred, often under an inert atmosphere and protected from light, and may be gently heated or refluxed until the reaction is complete (monitored by TLC).[11][12]

-

After the reaction, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.[11][12]

-

The filtrate is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[11]

-

The crude 9-Bromoanthracene is then purified by recrystallization, typically from methanol or ethanol.[2][3]

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for 9-Bromoanthracene before use.

References

- 1. 9-Bromoanthracene | 1564-64-3 [chemicalbook.com]

- 2. 9-Bromoanthracene CAS#: 1564-64-3 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 9-Bromoanthracene 94 1564-64-3 [sigmaaldrich.com]

- 6. fishersci.at [fishersci.at]

- 7. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry-online.com [chemistry-online.com]

Methodological & Application

Application Notes and Protocols: 9-Bromoanthracene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-bromoanthracene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a versatile and efficient method for the synthesis of 9-arylanthracenes, a structural motif of significant interest in materials science and medicinal chemistry.[1] This document outlines detailed experimental protocols, presents quantitative data from various reaction systems, and discusses the applications of these compounds in drug development.

Core Concepts and Mechanism

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of 9-bromoanthracene to a low-valent palladium(0) species, which forms a palladium(II) intermediate.[1]

-

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by the presence of a base.[1]

-

Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium complex. This step forms the desired 9-arylanthracene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.[1]

The efficiency of the Suzuki-Miyaura coupling for synthesizing 9-arylanthracenes is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the coupling partners.[1]

Data Presentation: A Comparative Overview

The following tables summarize the performance of different catalytic systems and reaction conditions in the Suzuki coupling of 9-bromoanthracene and related compounds.

Table 1: Mono-arylation of 9-Bromoanthracene

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Indenylboronic acid | (dppf)PdCl₂ | Na₂CO₃ | Ethanol/Toluene | 75 | 30 | 52 |

| Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Toluene/Water or Dioxane/Water | 80-110 | Varies | High |

| Arylboronic acid | Pd(OAc)₂ / DavePhos | CsF | H₂O (mechanochemical) | RT | 1.65 | 97 |

| Arylboronic acid | Pd(OAc)₂ / tBu₃P | CsF | H₂O (mechanochemical) | RT | 1.65 | 70 |

| Arylboronic acid | Pd(OAc)₂ / Cy₃P | CsF | H₂O (mechanochemical) | RT | 1.65 | 65 |

| Arylboronic acid | Pd(OAc)₂ / Ph₃P | CsF | H₂O (mechanochemical) | RT | 1.65 | 50 |

Data compiled from multiple sources.[2][3][4]

Table 2: Double Arylation of 9,10-Dibromoanthracene

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Palladacycle IA (0.5 mol%) | K₂CO₃ | THF/H₂O | 60 | 12 | Varies |

| Benzofuran-2-boronic acid | Palladacycle IA (0.5 mol%) | K₂CO₃ | THF/H₂O | 60 | 12 | Good |

| 4-Chlorophenylboronic acid | Palladacycle IA (0.5 mol%) | K₂CO₃ | THF/H₂O | 60 | 12 | Good |

Data highlights the synthesis of precursors for OLED emitters.[5][6]

Experimental Protocols

Below are representative experimental protocols for the synthesis of 9-arylanthracenes via Suzuki-Miyaura cross-coupling. These procedures can be modified for different substrates with appropriate optimization.[1]

Protocol 1: General Solution-Phase Suzuki Coupling

Reagents:

-

9-Bromoanthracene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)[3]

-

Degassed solvent system (e.g., Toluene/Water or Dioxane/Water)[3]

Procedure:

-

Reaction Setup: To a reaction vessel, add 9-bromoanthracene, the desired arylboronic acid, the palladium catalyst, and the base.[3]

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).[3]

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.[3]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure 9-arylanthracene.[1][3]

Protocol 2: Solid-State Mechanochemical Suzuki Coupling

This method offers advantages such as reduced solvent waste and can be particularly useful for poorly soluble substrates.[2]

Reagents:

-

9-Bromoanthracene (1.0 equiv)

-

Arylboronic acid derivative (2.4 equiv)

-

Pd(OAc)₂ (0.06 equiv)

-

DavePhos (0.09 equiv)

-

CsF (6.0 equiv)

-

H₂O (small amount)

-

1,5-Cyclooctadiene (catalytic amount)

Procedure:

-

Reaction Setup: In a stainless-steel ball-milling jar, combine 9-bromoanthracene, the arylboronic acid derivative, Pd(OAc)₂, DavePhos, CsF, H₂O, and 1,5-cyclooctadiene.[2]

-

Milling: The jar is placed in a ball mill and agitated at a specified frequency (e.g., 25 Hz) for the required time (e.g., 99 minutes).[2]

-

Isolation: The resulting solid is then dissolved in a suitable solvent (e.g., CH₂Cl₂), and the product is isolated by precipitation with a non-solvent (e.g., MeOH) or by column chromatography.[2] A simple re-precipitation from CH₂Cl₂/MeOH can afford the product in high yield.[2]

Mandatory Visualizations